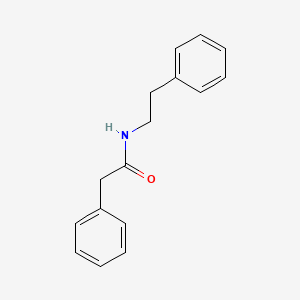

N-(2-Phenylethyl)-phenylacetamide

描述

Historical Perspectives and Early Academic Investigations of Acetamide (B32628) Scaffolds

The acetamide functional group, characterized by the linkage of a carbonyl group to a nitrogen atom (–NHC(=O)CH₃), is a fundamental structure in organic chemistry. nih.gov Its formal derivation is from the condensation of acetic acid and ammonia. nih.gov Historically, acetamides have been central to the development of organic synthesis and the study of reaction mechanisms.

Early investigations into acetamide chemistry date back to the foundational period of organic chemistry. The exploration of amide bond formation has been a persistent theme, with numerous methods developed over the years, from simple acylation reactions to more sophisticated coupling techniques. sapub.org The stability and planarity of the amide bond, a result of resonance, have been subjects of continuous academic interest.

In the mid-20th century, research expanded to include the catalytic hydrolysis and alcoholysis of acetamides, with studies exploring the use of various metal complexes and solid oxides like ceria (CeO2) to facilitate these transformations. nih.gov Such research is crucial for both industrial applications and understanding biological processes, as the amide bond is the cornerstone of peptides and proteins. nih.gov The acetamide scaffold is also a common feature in interstellar space, with acetamide being one of the more abundant complex organic molecules detected, suggesting its potential role in prebiotic chemistry. nih.gov

Significance of Phenylethylamine and Phenylacetamide Motifs in Chemical Biology Research

Both phenylethylamine and phenylacetamide motifs are considered "privileged scaffolds" in medicinal chemistry and chemical biology due to their frequent appearance in biologically active compounds.

Phenylethylamine (PEA) is an organic compound that occurs naturally in many organisms, including humans, where it acts as a central nervous system stimulant. wikipedia.orgnih.gov The basic phenylethylamine structure is the foundation for a vast class of compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine. mdpi.comtaylorandfrancis.com Its core structure is crucial for interacting with various biological targets. taylorandfrancis.com Consequently, the phenylethylamine skeleton has been extensively modified by chemists to create a wide array of compounds with diverse pharmacological activities, targeting receptors such as adenosine (B11128) receptors, monoamine oxidases (MAOs), and PPARs. mdpi.com The synthesis of phenylethylamine was reported as early as 1909, and its derivatives have been a major focus of psychopharmacological research. acs.org

Phenylacetamide structures are also integral to numerous pharmacologically active molecules. Research has demonstrated that derivatives of phenylacetamide exhibit a broad spectrum of biological activities. For instance, various substituted phenylacetamides have been investigated for their potential as antidepressant agents, often by targeting MAO-A. nih.gov Other studies have explored their utility as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines. nih.govnih.gov Furthermore, the phenylacetamide scaffold has been incorporated into molecules designed as antibacterial and nematicidal agents, as well as anti-inflammatory, analgesic, and anticonvulsant compounds. nih.govnih.govmdpi.comresearchgate.net This wide range of activities underscores the versatility of the phenylacetamide motif in drug design.

Overview of Research Trajectories for N-(2-Phenylethyl)-phenylacetamide and its Derivatives

Research specifically focused on this compound (also known by the synonym N-phenethyl-2-phenyl-acetamide) has appeared in the scientific literature, though it is not as extensive as for other related compounds. rdchemicals.com One of the notable findings is its isolation from the bacterium Xenorhabdus nematophilus. A study published in 2003 investigated the biological activity of this naturally occurring this compound, finding that it could induce apoptosis (programmed cell death) in human leukemia U937 cells. nih.gov The mechanism of this action was found to involve the activation of caspases, the release of cytochrome c from mitochondria, and the modulation of Bax and XIAP proteins. nih.gov

The synthesis of this compound and its derivatives generally follows standard organic chemistry protocols for amide bond formation. A common method involves the reaction of 2-phenylethylamine with phenylacetyl chloride or by using a coupling agent to facilitate the reaction between 2-phenylethylamine and phenylacetic acid. A synthesis reference for the compound was published in Tetrahedron Letters in 1993. rdchemicals.com

Research on derivatives often involves modifying either the phenylethylamine or the phenylacetamide portion of the molecule to explore structure-activity relationships (SAR). For example, research on related phenylacetamide derivatives has involved introducing different substituents onto the phenyl rings to tune their biological effects, such as anticancer or antibacterial activity. nih.govnih.govnih.govmdpi.com Similarly, studies on other N-substituted acetamides have explored a wide range of biological targets, including heme oxygenase-1 (HO-1) inhibition and antiurease activity. researchgate.netnih.gov

Table 1: Investigated Biological Activities of Phenylacetamide and Phenylethylamine Derivatives This table is interactive. You can sort and filter the data.

| Scaffold/Derivative Class | Investigated Activity | Key Findings |

|---|---|---|

| This compound | Apoptosis Induction | Isolated from Xenorhabdus nematophilus; induces apoptosis in U937 leukemia cells via caspase activation. nih.gov |

| Phenylacetamide Derivatives | Antidepressant | Derivatives designed as MAO-A inhibitors showed moderate to good activity in preclinical models. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Anticancer | Showed cytotoxic activity against prostate, breast, and leukemia cancer cell lines. nih.govnih.gov |

| N-phenylacetamide Derivatives containing 4-arylthiazole | Antibacterial, Nematicidal | Some derivatives showed potent activity against Xanthomonas bacteria and the nematode Meloidogyne incognita. nih.govmdpi.com |

| Heterocyclic Acetamide Derivatives | Analgesic, Anti-inflammatory | Certain derivatives exhibited significant anti-inflammatory and analgesic effects. researchgate.net |

| Acetamide-Sulfonamide Scaffolds | Antiurease | Conjugates of NSAIDs and sulfa drugs showed potent urease inhibition. researchgate.netmdpi.com |

| Phenylethylamine Derivatives | Neuromodulatory | Act on various CNS targets, including adenosine receptors and monoamine transporters. mdpi.com |

Current State of Academic Inquiry and Research Gaps

The current academic inquiry into this compound itself appears to be quite specific, with the most detailed research focusing on its pro-apoptotic effects. nih.gov However, the broader fields of phenylethylamine and phenylacetamide chemistry are highly active. The development of novel derivatives of these scaffolds for a wide range of therapeutic applications continues to be a major focus in medicinal chemistry. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net

Several research gaps can be identified for this compound:

Limited Biological Profiling: Beyond its pro-apoptotic activity in a single cell line, the broader biological profile of this compound is largely unexplored. Its effects on other cell types, its potential targets beyond the apoptotic pathway, and its activity in other disease models have not been extensively studied.

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic SAR studies for this compound. Research that methodically alters the phenylethylamine and phenylacetamide moieties and tests the resulting biological activities would be highly valuable for understanding how its structure relates to its function and for the potential design of more potent or selective analogs.

Exploration of a Wider Range of Derivatives: While research on phenylacetamide derivatives is broad, the specific combination found in this compound has not been the subject of extensive derivatization studies. Exploring substitutions on both aromatic rings and modifications to the ethyl-amide linker could yield novel compounds with unique properties.

Biophysical and Structural Studies: There is no publicly available information on the crystal structure of this compound or its binding mode to any potential protein targets. Such studies would provide crucial insights into its mechanism of action at a molecular level.

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBNUYNEAQHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203036 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-60-6 | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5460-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Phenylethyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenethyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence, Isolation, and Biosynthesis of N 2 Phenylethyl Phenylacetamide

Natural Occurrence and Isolation from Biological Sources

N-(2-Phenylethyl)-phenylacetamide has been identified as a natural product synthesized by certain bacteria. A notable source of this compound is the bacterium Xenorhabdus nematophilus, which exists in a symbiotic relationship with entomopathogenic nematodes of the genus Steinernema. nih.gov During their life cycle, the bacteria are released into an insect host, where they produce a variety of secondary metabolites. nih.gov this compound is one of three new compounds that were isolated from the culture broth of Xenorhabdus nematophilus. nih.gov The isolation process typically involves extraction from the bacterial culture followed by chromatographic purification to yield the pure compound.

While the production of various bioactive compounds by Streptomyces species is well-documented, the natural occurrence of this compound specifically from this genus is not prominently reported in the available scientific literature. The primary documented biological source remains Xenorhabdus nematophilus. nih.gov

Table 1: Documented Natural Source and Biological Activity of this compound

| Compound Name | Documented Source Organism | Isolated Compounds | Biological Activity noted in Source |

|---|

Proposed Biosynthetic Pathways of this compound and Related Phenylethylamine Derivatives

The biosynthesis of these precursors is rooted in primary metabolism. mdpi.com Phenylalanine serves as the starting point, synthesized through the shikimate pathway. mdpi.com From phenylalanine, two divergent branches can lead to the necessary building blocks for this compound.

Formation of 2-Phenylethylamine: This likely occurs through the decarboxylation of L-phenylalanine, a reaction catalyzed by an aromatic amino acid decarboxylase.

Formation of Phenylacetic Acid: This precursor can be formed from L-phenylalanine via several routes. One common pathway involves the transamination of phenylalanine to form phenylpyruvic acid, which then undergoes oxidative decarboxylation to yield phenylacetaldehyde. The aldehyde is subsequently oxidized to phenylacetic acid.

The final step in the proposed pathway is the amide bond formation between 2-phenylethylamine and an activated form of phenylacetic acid, such as phenylacetyl-CoA. This condensation reaction is a common strategy in the biosynthesis of natural products.

Enzymatic Processes in Natural Product Formation

The formation of this compound relies on a sequence of specific enzymatic reactions. While the complete enzymatic cascade in Xenorhabdus nematophilus has not been fully elucidated, the enzymes involved can be inferred from well-characterized metabolic pathways.

Aromatic Amino Acid Decarboxylases (AADC): These enzymes are crucial for converting L-phenylalanine into 2-phenylethylamine.

Transaminases, Decarboxylases, and Dehydrogenases: A combination of these enzymes is responsible for converting L-phenylalanine into phenylacetic acid. Specifically, monoamine oxidase can catalyze the conversion of 2-phenylethylamine to phenylacetaldehyde, which is then oxidized to phenylacetic acid by aldehyde dehydrogenase.

Acyl-CoA Synthetases: To activate phenylacetic acid for the condensation reaction, it is likely converted to its coenzyme A thioester, phenylacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

N-Acyltransferases: The final amide bond formation between 2-phenylethylamine and phenylacetyl-CoA is likely catalyzed by a specific N-acyltransferase. This type of enzyme facilitates the transfer of the phenylacetyl group from CoA to the amino group of phenylethylamine.

Table 2: Proposed Enzymes in the Biosynthesis of this compound

| Enzyme Class | Proposed Role | Precursor/Intermediate Substrate | Product |

|---|---|---|---|

| Aromatic Amino Acid Decarboxylase | Decarboxylation | L-Phenylalanine | 2-Phenylethylamine |

| Aldehyde Dehydrogenase | Oxidation | Phenylacetaldehyde | Phenylacetic Acid |

| Acyl-CoA Synthetase | Thioesterification | Phenylacetic Acid + CoA | Phenylacetyl-CoA |

Precursor Incorporation Studies

While specific precursor incorporation studies for the biosynthesis of this compound in Xenorhabdus nematophilus are not extensively detailed in the literature, the identity of the precursors can be logically deduced from its chemical structure. The molecule is clearly composed of a 2-phenylethylamine unit and a phenylacetyl unit.

Therefore, it is highly probable that feeding experiments with isotopically labeled L-phenylalanine would show incorporation of the label into both halves of the this compound molecule. Similarly, labeled 2-phenylethylamine or phenylacetic acid would be expected to be incorporated directly into the final product. Such studies are standard practice for elucidating the biosynthetic pathways of natural products and would confirm the proposed pathway. The supply of precursors like short-chain fatty acids and amino acids is a key factor in the biosynthesis of secondary metabolites in bacteria. nih.gov

Chemo-Enzymatic Approaches to Derivatization

Chemo-enzymatic synthesis represents a powerful strategy that combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules. nih.gov While specific chemo-enzymatic derivatization of this compound is not widely reported, the principles of this approach can be applied to generate a library of related compounds.

This methodology could be used to modify the core structure of this compound in several ways:

Enzymatic Hydroxylation: Using enzymes like monooxygenases, hydroxyl groups could be introduced at specific positions on either of the phenyl rings. This would create derivatives with altered polarity and potential for further chemical modification.

Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to hydroxylated derivatives of this compound, potentially improving their solubility and pharmacokinetic properties.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze esterification, amidation, and hydrolysis reactions in organic solvents. They could be used to synthesize a range of amide and ester derivatives by reacting the parent molecule or its precursors with different carboxylic acids or alcohols. For instance, a lipase (B570770) could potentially catalyze the amide formation between phenylethylamine and a variety of substituted phenylacetic acids to generate novel analogs.

These chemo-enzymatic strategies offer a pathway to create new derivatives of this compound that could possess unique biological activities.

Synthetic Methodologies and Chemical Derivatization of N 2 Phenylethyl Phenylacetamide

Established Synthetic Routes for N-(2-Phenylethyl)-phenylacetamide

The creation of N-(2-phenylethyl)phenylacetamide fundamentally relies on the formation of an amide linkage between a phenylethylamine moiety and a phenylacetic acid moiety.

Amide Bond Formation Strategies

The cornerstone of synthesizing N-(2-phenylethyl)phenylacetamide is the creation of an amide bond. This is a well-established transformation in organic chemistry, and several strategies can be employed.

One common approach involves the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. nih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The use of dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) is another effective, albeit sometimes complicated by the removal of the dicyclohexylurea byproduct. nih.gov

Another strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . Phenylacetic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form phenylacetyl chloride. This highly reactive acyl chloride can then be directly reacted with phenylethylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Furthermore, multicomponent reactions (MCRs) , such as the Ugi reaction, offer a convergent approach to synthesizing complex amides. A potential Ugi reaction to form N-(2-phenylethyl)phenylacetamide could theoretically involve the reaction of an isocyanide, an amine (phenylethylamine), a carboxylic acid (phenylacetic acid), and an aldehyde or ketone. acs.org

The table below summarizes some common coupling reagents used for amide bond formation:

| Coupling Reagent System | Description |

| EDC/HOBt | A widely used "zero-length" crosslinker system that activates carboxyl groups for reaction with primary amines. nih.gov |

| DCC/DMAP | A classic method for amide bond formation, where DCC facilitates the coupling and DMAP acts as a catalyst. nih.gov |

| Carbonyldiimidazole (CDI) | Activates the carboxylic acid by forming a reactive acylimidazolide intermediate. |

| HATU/DIPEA | A highly efficient coupling reagent, particularly useful for sterically hindered amines and acids. nih.gov |

Utilization of Specific Precursors (e.g., Phenylethylamine, Phenylacetic Acid Derivatives)

The primary building blocks for the synthesis of N-(2-phenylethyl)phenylacetamide are phenylethylamine and a derivative of phenylacetic acid.

Phenylethylamine : This commercially available primary amine serves as the nitrogen-containing component of the final amide. It can be synthesized through various methods, including the reduction of benzyl (B1604629) cyanide or the Hofmann degradation of hydrocinnamide. orgsyn.org

Phenylacetic Acid and its Derivatives : Phenylacetic acid is the carboxylic acid precursor. For direct amide coupling reactions, the acid itself is used. For methods involving more reactive intermediates, phenylacetic acid is converted into derivatives like phenylacetyl chloride. nih.gov Phenylacetic acid can be synthesized from benzyl cyanide through hydrolysis. orgsyn.org The enzymatic oxidation of 2-phenylethylamine can also yield phenylacetic acid. nih.gov

The general reaction scheme is as follows:

Synthesis of this compound Derivatives and Analogues

The core structure of N-(2-phenylethyl)phenylacetamide can be modified to generate a library of related compounds. These modifications can involve alkylation, acylation, and the introduction of various substituents on the aromatic rings.

Alkylation and Acylation Reactions

Alkylation and acylation reactions can be performed on the amide nitrogen of N-(2-phenylethyl)phenylacetamide, provided the nitrogen is sufficiently nucleophilic.

Alkylation : Introducing an alkyl group onto the amide nitrogen can be achieved using alkylating agents like alkyl halides or sulfates under basic conditions. researchgate.net Phase-transfer catalysts can be employed to facilitate these reactions, especially in biphasic systems.

Acylation : The introduction of an acyl group to the amide nitrogen can be accomplished using acyl chlorides or anhydrides. This results in the formation of an N-acyl-N-(2-phenylethyl)phenylacetamide derivative.

Introduction of Diverse Substituents on Phenyl Rings and Amide Nitrogen

The aromatic rings of N-(2-phenylethyl)phenylacetamide provide sites for the introduction of various functional groups, which can significantly alter the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents like nitro groups, halogens, or alkyl groups onto either the phenylethyl or the phenylacetyl phenyl ring. youtube.comlibretexts.org

Furthermore, starting with substituted precursors allows for the synthesis of a wide array of derivatives. For example, using a substituted phenylethylamine or a substituted phenylacetic acid in the initial amide bond formation will directly yield a derivative with a substituent on the corresponding phenyl ring. nih.govnih.gov

The table below provides examples of substituted precursors that can be used to synthesize derivatives of N-(2-phenylethyl)phenylacetamide:

| Substituted Precursor | Resulting Derivative |

| 4-Methoxyphenylethylamine | N-(2-(4-Methoxyphenyl)ethyl)phenylacetamide |

| 4-Chlorophenylacetic acid | N-(2-Phenylethyl)-2-(4-chlorophenyl)acetamide |

| N-Methylphenylethylamine | N-Methyl-N-(2-phenylethyl)phenylacetamide |

Stereoselective Synthesis and Chiral Resolution of Analogues

Since N-(2-phenylethyl)phenylacetamide itself is achiral, discussions of stereoselective synthesis and chiral resolution apply to its analogues that possess stereocenters. For instance, if a substituent is introduced at the α-position of the phenylacetyl group or on the ethyl bridge of the phenylethyl group, a chiral center is created.

Stereoselective Synthesis : The synthesis of a specific stereoisomer can be achieved by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis. For example, a kinetic resolution of a racemic β-alkyl phenylethylamine derivative can be achieved through palladium-catalyzed C-H olefination using a chiral ligand. mdpi.com

Chiral Resolution : If a racemic mixture of a chiral analogue is synthesized, it can be separated into its individual enantiomers through chiral resolution. This can be accomplished by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization or chromatography. nih.gov Another approach is the use of chiral chromatography columns that can directly separate the enantiomers.

Novel Synthetic Strategies and Methodological Advancements

The formation of the amide bond is a cornerstone of organic synthesis, yet traditional methods often rely on stoichiometric activating agents that generate significant chemical waste. Modern research has consequently focused on developing more atom-economical and environmentally benign catalytic approaches. These advancements are directly applicable to the synthesis of N-(2-phenylethyl)phenylacetamide, primarily through the direct coupling of phenylacetic acid and 2-phenylethylamine.

One of the most promising and eco-friendly advancements is the direct catalytic amidation of carboxylic acids with amines, which ideally produces only water as a byproduct. wikimedia.orgcatalyticamidation.info This approach circumvents the need for expensive and wasteful coupling reagents common in classical amide synthesis. wikimedia.org The primary challenge in direct amidation is overcoming the formation of unreactive ammonium (B1175870) carboxylate salts. wikimedia.org Elevating the reaction temperature can address this, but high temperatures are unsuitable for sensitive or highly functionalized molecules. wikimedia.org Consequently, the development of catalysts that can facilitate the reaction under milder conditions is a key area of research.

Catalytic Direct Amidation

Recent studies have demonstrated the efficacy of various metal catalysts in the direct amidation of non-activated carboxylic acids like phenylacetic acid with amines. For instance, nickel(II) chloride (NiCl₂) has been shown to be an effective catalyst for the direct amidation of phenylacetic acid and benzylamine (B48309) derivatives. wikimedia.org The methodology provides moderate to excellent yields and the catalyst can be recycled multiple times without a significant loss of activity. wikimedia.org Research indicates that a 10 mol% catalyst loading is optimal for achieving high yields in a solvent like toluene (B28343) at 110°C. wikimedia.orgresearchgate.net The electronic and steric properties of substituents on the phenylacetic acid ring were found to be crucial factors influencing the reaction yields. wikimedia.org

Another significant advancement in catalytic amidation involves the use of boronic acid-based catalysts. catalyticamidation.info Mechanistic studies suggest that these catalysts may activate the carboxylic acid through the concerted action of multiple boron atoms, forming bridged B-X-B intermediates that facilitate the subsequent reaction with the amine. catalyticamidation.info

Microwave-Assisted Synthesis and Heterogeneous Catalysis

Methodological advancements also include the use of alternative energy sources and catalyst supports. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating amide bond formation compared to conventional heating. researchgate.net

Furthermore, the development of benign and reusable heterogeneous catalysts represents a substantial improvement in amide synthesis. Thermally treated amorphous silica (B1680970) has been identified as an effective, reusable catalyst for amidation reactions, although high catalyst loading can sometimes be necessary. researchgate.net This has led to the development of more advanced heterogeneous catalysts based on structured silica, which retain the benefits of reusability while potentially requiring lower loadings. researchgate.net

Biocatalytic Approaches

The principles of green chemistry have also spurred interest in biocatalysis for producing key precursors. Enzymatic cascades have been developed to efficiently convert L-phenylalanine into phenylacetic acid (PAA) and 2-phenylethanol (B73330) (2-PE), the immediate precursors for N-(2-phenylethyl)phenylacetamide. nih.gov For example, one-pot biotransformations using recombinant Escherichia coli have achieved high conversion rates for both PAA and 2-PE. nih.gov Similarly, the enzymatic oxidation of 2-phenylethylamine to phenylacetic acid has been studied in detail, elucidating the roles of various enzymes like monoamine oxidase, aldehyde oxidase, and aldehyde dehydrogenase in the metabolic pathway. nih.gov These biocatalytic methods offer a sustainable route to the starting materials required for the final amide synthesis.

Table 1: Nickel-Catalyzed Direct Amidation of Phenylacetic Acid with Benzylamine wikimedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetic acid | Benzylamine | NiCl₂ (10) | Toluene | 110 | 20 | 99.2 |

| Phenylacetic acid | Benzylamine | NiCl₂ (5) | Toluene | 110 | 20 | 62.2 |

| Phenylacetic acid | Benzylamine | NiCl₂ (20) | Toluene | 110 | 20 | 98.9 |

Pharmacological and Biological Activity Research of N 2 Phenylethyl Phenylacetamide in Vitro & Pre Clinical Models

Investigation of Antiproliferative and Anticancer Potential in Cellular Models

No publicly accessible scientific studies were found that have evaluated the cytotoxic or antiproliferative effects of N-(2-Phenylethyl)-phenylacetamide against the specified human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), MCF-7 (breast cancer), SK-N-SH (neuroblastoma), or HCT116 (colorectal carcinoma).

There is no available research data on whether this compound induces apoptosis (programmed cell death) or causes modulation of the cell cycle in cancerous or non-cancerous cell lines. Studies detailing its impact on apoptotic pathways or cell cycle checkpoints have not been published in the scientific literature.

No studies have been published that investigate the potential of this compound to inhibit tumor growth in in vivo xenograft models. Research involving the administration of this specific compound to animal models bearing human tumor xenografts to assess its anticancer efficacy is not found in the public domain.

Anti-inflammatory and Analgesic Activity Assessment in Pre-Clinical Models

There is no available scientific information regarding the anti-inflammatory properties of this compound. Specifically, there are no published studies that examine its ability to modulate the production of inflammatory mediators, such as cytokines or nitric oxide, in cellular systems like macrophages.

No preclinical studies on the analgesic (pain-relieving) effects of this compound have been reported. There is no data from established animal models of pain to indicate whether this compound has any activity in reducing nociceptive responses.

Antimicrobial Activity Studies

Research into the antimicrobial properties of this compound and related acetamide (B32628) structures has uncovered potential efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies on derivatives of phenylacetamide have demonstrated notable antibacterial action. A series of novel N-(2-hydroxyl-5-substitutedphenyl)acetamides were synthesized and evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacterial strains. nih.gov One derivative, in particular, was found to be active with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against all tested Gram-positive bacteria and the Gram-negative species Klebsiella pneumoniae. nih.gov Furthermore, the synthesized acetamide compounds showed significant antibacterial effects against Pseudomonas aeruginosa when compared to control drugs. nih.gov

Phenylacetic acid (PAA), a related compound, has also been identified as a potent bactericidal agent with inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of an N-(2-hydroxyl-5-substitutedphenyl)acetamide Derivative nih.gov

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 25 µg/mL |

| Staphylococcus epidermidis | Gram-Positive | 25 µg/mL |

| Enterococcus faecalis | Gram-Positive | 25 µg/mL |

Antifungal Properties against Pathogenic Fungi

The antifungal potential of phenylacetamide derivatives has been investigated, particularly against opportunistic pathogenic fungi like Candida species. In response to the challenge of drug-resistant fungal infections, research has focused on new molecules such as 2-chloro-N-phenylacetamide, a structural analog of the primary compound. scielo.brnih.gov

This chlorinated derivative demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov The compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 512 and 1,024 µg/mL. nih.gov Crucially, it was also shown to prevent biofilm formation by up to 92% and disrupt pre-formed, mature biofilms by up to 87%. nih.gov Further investigation into its mechanism suggested that it does not act on traditional pharmacological targets like membrane ergosterol (B1671047) or the fungal cell wall, indicating a novel mode of action. scielo.brnih.gov

Table 2: Antifungal and Antibiofilm Activity of 2-chloro-N-phenylacetamide nih.gov

| Activity | Candida Species | Result |

|---|---|---|

| Minimum Inhibitory Conc. (MIC) | C. albicans & C. parapsilosis | 128 - 256 µg/mL |

| Minimum Fungicidal Conc. (MFC) | C. albicans & C. parapsilosis | 512 - 1,024 µg/mL |

| Biofilm Formation Inhibition | C. albicans & C. parapsilosis | Up to 92% |

| Mature Biofilm Rupture | C. albicans & C. parapsilosis | Up to 87% |

Antileishmanial and Antimycobacterial Investigations

The broader class of N-phenyl-2-phenoxyacetamides has been explored for its potential against neglected diseases. nih.gov Although this specific class of compounds has known antimicrobial and anti-inflammatory properties, its antileishmanial activity was previously unexplored. nih.gov A study involving the synthesis of ten novel N-phenyl-2-phenoxyacetamide molecules derived from carvacrol (B1668589) found that two compounds exhibited significant antileishmanial activity against Leishmania braziliensis, with low toxicity to mammalian cells. nih.gov

In the realm of antimycobacterial research, investigations have often focused on related chemical structures. One study synthesized a series of 2-(phenylthio) benzoylarylhydrazone derivatives and tested them against Mycobacterium tuberculosis. nih.gov Two of the synthesized compounds, a 5-Nitro-2-furyl analogue and a 5-Nitro-2-thienyl analogue, displayed significant inhibitory effects. nih.gov The presence of a nitro group on the aryl portion of the molecules appeared to improve the antimycobacterial activity. nih.gov

Table 3: Antimycobacterial Activity of 2-(phenylthio) benzoylarylhydrazone Derivatives nih.gov

| Compound | Analogue Type | IC₉₀ (µg/mL) |

|---|---|---|

| 4f | 5-Nitro-2-furyl | 7.57 |

| 4g | 5-Nitro-2-thienyl | 2.96 |

Neuropharmacological Research

Investigations into the neuropharmacological effects of this compound and its parent family of compounds have suggested potential applications in treating mood and seizure disorders.

Anxiolytic and Antidepressant Property Investigations

N-(2-Phenylethyl)phenylacetamide is a synthetic amide that has been noted for its potential anxiolytic and antidepressant effects. ontosight.ai Research suggests the compound may achieve these effects through interaction with neurotransmitter systems in the brain. ontosight.ai

Broader studies on the phenylacetamide chemical class support this potential. nih.gov In one project, a series of phenylacetamide derivatives were synthesized and evaluated for antidepressant activity in albino mice using the forced swimming test and tail suspension test. nih.gov The results indicated that the derivatives exhibited moderate to good antidepressant activity. nih.gov The most potent compound from the series demonstrated greater antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov

Antiepileptic Activity and Sodium Channel Modulation in Animal Models

While direct studies on the antiepileptic activity of this compound are not prominent, the mechanism of sodium channel modulation is a key target for many established antiepileptic drugs (AEDs). nih.gov Voltage-gated sodium channels are responsible for initiating action potentials in brain neurons, and blocking these channels is a proven therapeutic strategy for epilepsy. nih.gov

Many clinically used AEDs, such as lamotrigine, phenytoin, and carbamazepine, function by modulating sodium currents. nih.gov These drugs often exhibit state-dependent inhibition, meaning they preferentially bind to and block sodium channels that are in the open or inactivated states, which are more prevalent during the high-frequency neuronal firing that occurs during a seizure. nih.gov This allows the drugs to suppress seizure activity with minimal impact on normal neuronal function. nih.gov Given the neuropharmacological activity of phenylacetamides, investigating their potential to modulate sodium channels presents a logical avenue for future research into novel antiepileptic therapies.

Enzyme and Receptor Modulatory Studies

Comprehensive searches of scientific literature and databases were conducted to identify research on the interaction of this compound with various biological targets. The following subsections summarize the findings for each specified enzyme or receptor system.

No publicly available scientific research was found that investigates or documents the inhibitory activity of this compound on the cell division cycle 25B (CDC25B) or protein-tyrosine phosphatase 1B (PTP1B) enzymes.

There is no available data in published scientific literature detailing the modulatory effects of this compound on the Transient Receptor Potential Melastatin 4 (TRPM4) channel.

A review of current scientific literature did not yield any studies concerning the potential protease inhibitory activity of this compound.

No research data could be located that describes the inhibition of the enzyme Dihydrofolate Reductase (DHFR) by this compound.

There are no available studies in the scientific literature that report on the antagonistic activity of this compound at the Neuropeptide Y5 (NPY5) receptor.

No published research was found that examines the modulatory effects of this compound on the Excitatory Amino Acid Transporter 2 (EAAT2).

Structure Activity Relationship Sar Investigations

Impact of Substituents on Amide Nitrogen and Phenyl Rings on Biological Activity

The nature and position of substituents on the amide nitrogen and the two phenyl rings of N-(2-phenylethyl)-phenylacetamide analogs play a critical role in determining their biological activity. Research has shown that even minor chemical modifications can lead to significant changes in potency and selectivity across various therapeutic targets, including enzymes and receptors.

Investigations into N-phenylacetamide derivatives have revealed that substituents on the anilide phenyl ring significantly influence their biological effects. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated for anticonvulsant activity, the presence and type of substituent on the 3-position of the anilide ring were critical. Derivatives with a 3-(trifluoromethyl)phenyl group generally exhibited notable activity in the maximal electroshock (MES) seizure model, whereas those with a 3-chloroanilide moiety were largely inactive. nih.gov This highlights the importance of electronic and steric factors of the substituent in modulating anticonvulsant effects.

Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents have demonstrated the impact of substituents on cytotoxicity. Compounds bearing a nitro group on the N-phenyl ring showed greater cytotoxic effects compared to those with a methoxy (B1213986) group. nih.gov Specifically, a p-nitro substituent on the N-phenyl ring was found to be the most active against the MCF-7 cancer cell line. nih.gov This suggests that electron-withdrawing groups can enhance the anticancer activity of this class of compounds.

The phenyl ring of the phenylacetyl moiety is also a key site for modification. In a study of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors, the substitution pattern on the benzenesulfonamide ring, which is analogous to the phenylacetyl part, significantly affected inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov The data in the table below illustrates how different substituents influence the inhibition constant (Kᵢ) against hCA II, a therapeutically relevant isoform.

| Compound | Substituent (R) on Benzenesulfonamide | hCA II Kᵢ (nM) |

|---|---|---|

| 3a | 4-F | 15.30 |

| 3b | 4-Cl | 12.50 |

| 3c | 4-Br | 9.80 |

| 3d | 4-I | 11.20 |

| 3e | 3-Cl | 25.60 |

| 3f | 3-Br | 29.40 |

| 3g | 3-I | 35.80 |

| Acetazolamide (Standard) | - | 12.00 |

This data clearly shows that the position and nature of the halogen substituent have a marked effect on inhibitory potency, with 4-substituted analogs generally showing higher affinity for the enzyme than 3-substituted ones. nih.gov

Furthermore, modifications to the amide nitrogen itself can have a profound impact. While this compound features a secondary amide, related structures have been explored with different substitutions on the nitrogen. For instance, in the context of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), N,N-disubstitution of a terminal acetamide (B32628) group was found to be a viable strategy for introducing chemical diversity without compromising affinity. googleapis.com This suggests that the amide nitrogen in the this compound scaffold could potentially be a point for further modification to fine-tune biological activity.

Role of Stereochemistry in Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. nih.gov For chiral molecules like many derivatives of this compound, the different enantiomers or diastereomers can exhibit vastly different pharmacological profiles. nih.gov21umas.edu.ye This is because biological targets such as enzymes and receptors are themselves chiral and can preferentially interact with one stereoisomer over another. nih.gov

A compelling example of the profound influence of stereochemistry is seen in the analogs of ohmefentanyl, a potent analgesic agent with a structure that includes a phenylethyl group attached to a piperidine (B6355638) ring, which is in turn N-acylated. nih.gov This complex molecule has three chiral centers, leading to eight possible stereoisomers. The analgesic potency of these isomers varies dramatically. For instance, the (3R,4S,2'S)-(+)-cis isomer is approximately 13,100 times more potent than morphine, while its corresponding antipode is one of the least potent isomers. nih.gov The study concluded that specific configurations at each chiral center are crucial for high affinity and selectivity for the µ-opioid receptor, which mediates the analgesic effect. nih.gov While not a direct analog of this compound, this example underscores the general principle that the stereochemical configuration of the phenylethyl moiety and other parts of the molecule can have a dramatic impact on biological activity.

The importance of stereochemistry is not limited to receptor binding. It can also affect the metabolic fate of a drug, its distribution in the body, and its potential for off-target effects. 21umas.edu.ye Therefore, the synthesis and biological evaluation of individual stereoisomers are often essential steps in the development of chiral drug candidates.

Influence of Lipophilicity and Other Physicochemical Parameters on Activity

The biological activity of this compound analogs is not solely dependent on their specific interactions with a target but is also heavily influenced by their physicochemical properties, with lipophilicity being a particularly important parameter. mdpi.comnih.gov Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), governs a molecule's ability to cross biological membranes, its distribution into various tissues, and its binding to plasma proteins. mdpi.com

Studies on various classes of bioactive compounds have consistently shown a correlation between lipophilicity and biological activity. For instance, in a series of cyclic pseudopeptide NK-2 receptor antagonists, a significant linear correlation was found between their antagonist potency and their capacity factors determined by reversed-phase HPLC, a measure of lipophilicity. nih.gov This indicates that increasing lipophilicity, up to a certain point, can enhance the biological activity of these compounds.

However, the relationship between lipophilicity and activity is often not linear and an optimal range typically exists. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can result in toxicity.

In the context of anticonvulsant agents, a study on phenylmethylenehydantoins identified log P as a critical parameter for their activity, alongside electronic properties. nih.gov This suggests that for compounds to exert their effect on the central nervous system, they must possess an appropriate balance of lipophilicity to cross the blood-brain barrier without being excessively retained in lipid membranes.

Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies provide a rational basis for the design of new this compound analogs with enhanced efficacy and selectivity. The overarching goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

One key design principle is the strategic introduction of substituents to probe and exploit specific binding pockets in the target protein. For example, if a particular region of the binding site is hydrophobic, introducing a lipophilic substituent on the corresponding part of the molecule can enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor is present in the target, incorporating a complementary group in the ligand can lead to a more potent compound. The data on carbonic anhydrase inhibitors, where halogen substituents at the 4-position of a phenyl ring led to improved activity, exemplifies this principle. nih.gov

Another important strategy is isosteric and bioisosteric replacement. This involves replacing a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, replacing a metabolically labile ester group with a more stable amide or other bioisostere can prolong the duration of action of a drug.

Selectivity can be enhanced by exploiting structural differences between the target of interest and related off-targets. If a particular off-target has a smaller binding pocket, introducing a bulky substituent at a suitable position on the this compound scaffold can prevent binding to the off-target while still allowing interaction with the intended target.

Furthermore, the principles of "molecular scaffolding" can be applied, where the core this compound structure is used as a template for the elaboration of more complex molecules with desired biological activities. This has been demonstrated in the development of N-phenylacetamide derivatives containing other heterocyclic moieties, such as thiazoles, to create novel antibacterial agents. mdpi.comnih.gov

Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies are increasingly used to guide the design process. These methods can help to predict the activity of virtual compounds before they are synthesized, allowing for a more focused and efficient drug discovery effort.

Metabolic Studies of N 2 Phenylethyl Phenylacetamide in Pre Clinical Models

In Vitro Metabolism using Microsomal Preparations (e.g., Human Liver Microsomes)

No studies were identified that investigated the in vitro metabolism of N-(2-Phenylethyl)-phenylacetamide using human liver microsomes or other microsomal preparations. Such studies are essential for elucidating the initial steps of a compound's biotransformation.

Role of Cytochrome P450 Enzymes

Specific cytochrome P450 (CYP) isozymes responsible for the metabolism of this compound have not been identified. Generally, CYP enzymes located in the endoplasmic reticulum of hepatocytes are the primary catalysts for Phase I oxidative metabolism of a vast array of drugs and other foreign compounds. researchgate.netnih.gov If hydroxylation is a metabolic route, it would likely be mediated by various CYP enzymes, such as members of the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies, which are known to metabolize a wide range of substrates. nih.gov However, without specific research on this compound, any assignment of specific CYP isozymes would be speculative.

In Vivo Metabolic Fate in Animal Models (e.g., Rat Urine Studies)

No published studies on the in vivo metabolic fate of this compound in any animal models, including rats, were found. Such studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.

Metabolite Profiling and Identification

As no in vivo studies have been reported, there is no available data on the metabolite profile of this compound in biological matrices such as urine or plasma from animal models. Metabolite profiling would involve the collection of biological samples after administration of the compound and the use of analytical techniques like mass spectrometry to identify the structures of the metabolites.

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Information regarding Phase II conjugation reactions for this compound or its potential Phase I metabolites is not available. If hydroxylated metabolites are formed, they would be susceptible to conjugation with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). acs.org These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the metabolites, facilitating their excretion from the body. acs.orgnih.gov

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of N-(2-Phenylethyl)-phenylacetamide, offering detailed insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific spectra for this exact compound are not extensively published, analysis of closely related structures, such as other N-substituted phenylacetamides, allows for an accurate prediction of its spectral characteristics. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in the phenylethyl and phenylacetyl moieties. The aromatic protons of the two different phenyl rings would likely appear as complex multiplets in the range of δ 7.2–7.4 ppm. The ethyl bridge would exhibit two methylene (B1212753) groups, with the one adjacent to the nitrogen appearing as a triplet, and the other, closer to the phenyl ring, also as a triplet. The amide proton (-NH) would typically be observed as a downfield signal.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift around δ 170 ppm. The carbons of the two phenyl rings would resonate in the aromatic region (δ 125–140 ppm). The methylene carbons of the ethyl bridge would appear in the aliphatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in distinguishing between CH, CH₂, and CH₃ groups, although there are no methyl groups in this specific molecule.

Table 1: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide Carbonyl (C=O) | ¹³C NMR | ~170 | Characteristic downfield shift for amide carbonyls. |

| Aromatic Carbons | ¹³C NMR | ~125-140 | Signals for the ten carbons in the two phenyl rings. |

| Methylene Carbons (-CH₂-) | ¹³C NMR | ~40-55 | Two distinct signals for the ethyl bridge carbons. |

| Aromatic Protons | ¹H NMR | ~7.2-7.4 | Complex multiplets for the ten protons on the two phenyl rings. |

| Methylene Protons (-CH₂-N) | ¹H NMR | ~3.6 | Triplet, coupled to the adjacent methylene group. |

| Methylene Protons (-CH₂-Ph) | ¹H NMR | ~2.8 | Triplet, coupled to the adjacent methylene group. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum for the related N-phenethyl acetamide (B32628) is available, providing a strong basis for identifying key absorption bands. nist.gov

Key expected absorptions include a strong band for the amide C=O stretching vibration, typically seen around 1654 cm⁻¹ in related amides. rsc.org The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| Aromatic C=C | Ring Stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique helps to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. The molecular weight of the compound is 239.31 g/mol .

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), the compound would first be separated from any impurities before entering the mass spectrometer. In electron ionization (EI) MS, the molecule is expected to show a molecular ion peak [M]⁺ at m/z = 239. A prominent fragmentation pathway for related N-(2-phenylethyl)amides is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion or benzyl (B1604629) cation at m/z = 91. researchgate.net Another common fragmentation is the McLafferty rearrangement, which can lead to characteristic fragment ions. researchgate.net

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 239 | [C₁₆H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the bond between the two CH₂ groups |

| 105 | [C₇H₇O]⁺ | Phenylacetyl cation |

Chromatographic Methods for Purity and Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. sielc.com A typical system would use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid for better peak shape and MS compatibility. sielc.com This technique allows for accurate quantification and purity determination.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. acs.org The spots can be visualized under UV light due to the presence of the phenyl rings.

X-ray Crystallography for Solid-State Structure Confirmation

Table 4: Example of Data Obtained from X-ray Crystallography (based on a related structure)

| Parameter | Type of Information Provided | Example from a Related Phenylacetamide |

|---|---|---|

| Crystal System | The basic shape of the unit cell | Monoclinic semanticscholar.org |

| Space Group | The symmetry of the crystal structure | C2/c semanticscholar.org |

| Unit Cell Dimensions | The size of the repeating unit (a, b, c, α, β, γ) | a, b, c (Å); α, β, γ (°) researchgate.net |

| Intermolecular Interactions | How molecules are held together in the crystal | N-H···O hydrogen bonds semanticscholar.org |

Future Research Horizons for this compound

The compound this compound, a member of the broader phenylacetamide class, stands at a crossroads of potential scientific discovery. While the specific molecule itself has a focused research history, the diverse biological activities and chemical versatility demonstrated by its structural analogs suggest a rich field for future investigation. The following sections outline promising research directions that could unlock the full potential of this compound and its derivatives.

常见问题

Q. What safety protocols should be followed when handling N-(2-Phenylethyl)-phenylacetamide in laboratory experiments?

Researchers must wear protective gear, including gloves, goggles, and lab coats, to avoid skin/eye contact. Experiments involving toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. Which spectroscopic methods are effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural confirmation. For example, the amide carbonyl group (C=O) shows a distinct FTIR peak near 1650–1700 cm⁻¹. Mass spectrometry (MS) and X-ray crystallography can further validate molecular weight (163.22 g/mol) and crystal structure .

Q. What is a common synthetic route for this compound, and what reagents are critical?

The compound is synthesized via acetylation of phenethylamine using acetic anhydride or acetyl chloride in a basic medium (e.g., pyridine). Key steps include refluxing reactants in anhydrous conditions and purifying via recrystallization. Intermediate characterization with TLC ensures reaction progress .

Q. How should researchers ensure compliance with regulatory standards for compound purity?

Follow pharmacopeial guidelines (e.g., USP/NF) for purity testing. Techniques like High-Performance Liquid Chromatography (HPLC) and melting point analysis verify purity. Safety data sheets (SDS) must align with OSHA and DOT regulations for labeling and handling .

Advanced Research Questions

Q. How can intramolecular cyclization of this compound derivatives be optimized to synthesize heterocyclic compounds?

Base-mediated aldol-type condensation (e.g., using KOtBu) promotes cyclization to form 2(1H)-pyridinones. Reaction conditions (temperature, solvent polarity) and electronic effects of substituents (e.g., electron-withdrawing groups) influence yield. Monitoring via NMR helps track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data for substituted phenylacetamides?

Contradictions in NMR or FTIR data often arise from tautomerism or conformational flexibility. Use variable-temperature NMR to study dynamic equilibria. Computational modeling (DFT) or X-ray crystallography can clarify ambiguities by correlating spectral peaks with confirmed structures .

Q. How do substituents on the phenyl ring affect the reactivity of this compound in base-mediated reactions?

Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the α-carbon, accelerating cyclization. Steric hindrance from bulky substituents (e.g., -NO₂) may redirect reaction pathways. Kinetic studies and Hammett plots quantify electronic effects .

Q. What crystallographic challenges arise when determining the structure of this compound?

Single-crystal X-ray diffraction requires high-quality crystals, often grown via slow evaporation. Challenges include disorder in the phenethyl chain and weak hydrogen bonding. Refinement software (e.g., SHELX) and low-temperature data collection improve resolution .

Methodological Considerations

- Experimental Design : Prioritize inert atmospheres for moisture-sensitive reactions. Use Schlenk lines for air-sensitive intermediates.

- Data Analysis : Cross-validate spectroscopic data with computational tools (e.g., Gaussian for IR simulations) .

- Safety Compliance : Regularly audit waste disposal protocols and SDS updates to adhere to evolving regulations (e.g., Cal/OSHA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。